
5,6-Dihydro Midazolam
概要
説明
5,6-Dihydro Midazolam: is a derivative of midazolam, a well-known benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound retains many of these properties and is primarily used in research settings to study the pharmacological effects of benzodiazepines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro Midazolam typically involves the reduction of midazolam. One common method is the catalytic hydrogenation of midazolam using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the imidazole ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Hydrogenation: Using large-scale hydrogenation reactors with Pd/C as the catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions:
Oxidation: 5,6-Dihydro Midazolam can undergo oxidation to revert to midazolam.
Reduction: The compound itself is a product of the reduction of midazolam.
Substitution: Various substitutions can occur on the benzodiazepine ring, affecting its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: As mentioned, catalytic hydrogenation using Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Midazolam.
Reduction: this compound.
Substitution: Various substituted benzodiazepines with altered pharmacological profiles.
科学的研究の応用
Chemistry: 5,6-Dihydro Midazolam is used as a reference compound in the synthesis of new benzodiazepine derivatives. It helps in understanding the structure-activity relationship (SAR) of benzodiazepines.
Biology: In biological research, this compound is used to study the interaction of benzodiazepines with gamma-aminobutyric acid (GABA) receptors. It helps in elucidating the binding sites and the mechanism of action of benzodiazepines.
Medicine: While not commonly used in clinical settings, this compound serves as a model compound in pharmacological studies to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the pharmaceutical industry, it is used in the development and testing of new benzodiazepine-based drugs. It also serves as a standard for quality control in the production of benzodiazepines.
作用機序
5,6-Dihydro Midazolam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity, resulting in sedative, anxiolytic, and anticonvulsant effects .
類似化合物との比較
Midazolam: The parent compound, known for its rapid onset and short duration of action.
Climazolam: Another imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine with anxiolytic properties.
Diazepam: A long-acting benzodiazepine used for anxiety and muscle relaxation.
Uniqueness: 5,6-Dihydro Midazolam is unique due to its reduced form, which provides insights into the structural requirements for the activity of benzodiazepines. Its selective reduction of the imidazole ring offers a distinct pharmacological profile compared to its parent compound, midazolam .
特性
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9,18,22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYFIKOHHSETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432607 | |
| Record name | 5,6-Dihydro Midazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-07-4 | |
| Record name | 5,6-Dihydromidazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro Midazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIHYDROMIDAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQH56Z8BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




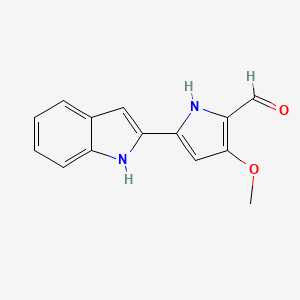
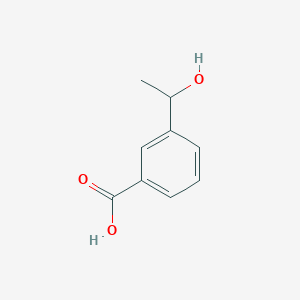


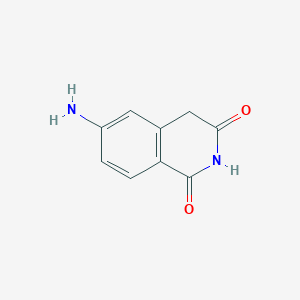
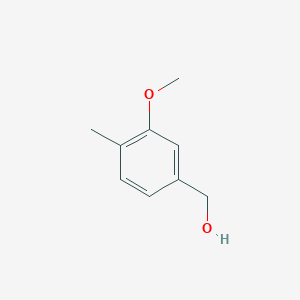

![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)
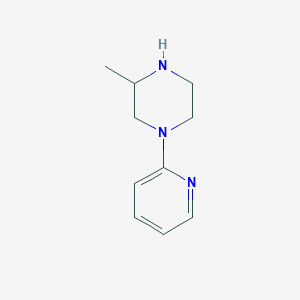
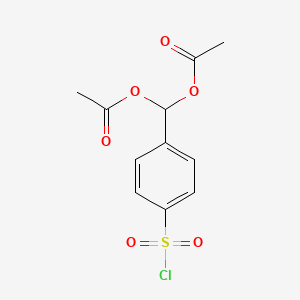
![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)

